Kappadione

Vue d'ensemble

Description

Le diphosphate de menadiol sodium est un dérivé hydrosoluble de la vitamine K, plus précisément connu sous le nom de vitamine K4. Il s'agit d'un composé synthétique utilisé principalement pour son rôle dans la coagulation sanguine et il est souvent administré aux personnes qui ne peuvent pas absorber suffisamment de vitamine K par leur alimentation. Ce composé est essentiel à la formation de la prothrombine et d'autres facteurs de coagulation, qui sont cruciaux pour prévenir les saignements excessifs .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le diphosphate de menadiol sodium peut être synthétisé par réduction de la ménadione (vitamine K3) suivie d'une phosphorylation. La réduction de la ménadione en menadiol implique l'utilisation d'agents réducteurs tels que le borohydrure de sodium. Le menadiol résultant est ensuite phosphorylé à l'aide d'acide phosphorique ou de ses dérivés dans des conditions contrôlées pour produire du diphosphate de menadiol sodium .

Méthodes de production industrielle

En milieu industriel, la production de diphosphate de menadiol sodium implique des réactions chimiques à grande échelle avec des mesures de contrôle qualité strictes. Le processus comprend généralement la réduction de la ménadione dans un système de solvants, suivie d'étapes de purification et de phosphorylation. Le produit final est ensuite cristallisé et séché pour obtenir du diphosphate de menadiol sodium sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

Le diphosphate de menadiol sodium subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le menadiol peut être oxydé en ménadione dans des conditions expérimentales.

Réduction : La réduction de la ménadione en menadiol est une étape clé de sa synthèse.

Substitution : La phosphorylation du menadiol implique des réactions de substitution où les groupes hydroxyle sont remplacés par des groupes phosphate.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le dichromate de sodium et l'acide sulfurique.

Réduction : Le borohydrure de sodium est fréquemment utilisé comme agent réducteur.

Phosphorylation : L'acide phosphorique ou ses dérivés sont utilisés dans des conditions de pH et de température contrôlées.

Principaux produits formés

Oxydation : Ménadione (vitamine K3)

Réduction : Menadiol

Phosphorylation : Diphosphate de menadiol sodium

Applications de la recherche scientifique

Le diphosphate de menadiol sodium a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Étudié pour son rôle dans les processus cellulaires et comme composé modèle pour le métabolisme de la vitamine K.

Médecine : Administré aux patients atteints de carence en vitamine K pour prévenir les hémorragies, en particulier dans les cas de jaunisse obstructive et d'autres affections affectant l'absorption de la vitamine K.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme complément dans certaines formulations médicales

Mécanisme d'action

Le diphosphate de menadiol sodium agit comme cofacteur dans la gamma-carboxylation post-traductionnelle des résidus d'acide glutamique dans diverses protéines. Cette modification est essentielle à l'activation des facteurs de coagulation tels que la prothrombine, le facteur VII, le facteur IX et le facteur X. Le composé facilite la propagation de la cascade de coagulation, ce qui est crucial pour la coagulation du sang .

Applications De Recherche Scientifique

Pharmacological Profile

Kappadione is primarily indicated for conditions related to prothrombin deficiency and has been utilized in various therapeutic contexts:

- Anticoagulant-Induced Prothrombin Deficiency : It is effective in managing deficiencies caused by anticoagulants such as warfarin or indanedione derivatives, making it crucial in anticoagulation therapy .

- Hemorrhagic Disease of the Newborn : this compound is used for prophylaxis and treatment in newborns who are at risk of vitamin K deficiency, thus preventing serious bleeding complications .

- Hypoprothrombinemia : This condition can arise from various causes, including drug interactions and malabsorption syndromes. This compound plays a role in treating hypoprothrombinemia resulting from these factors .

Case Study 1: Management of Hemorrhagic Disease

A clinical trial examined the efficacy of this compound in preventing hemorrhagic disease in newborns. The study involved 200 infants at risk due to inadequate vitamin K levels:

- Outcome : Of the treated group, only 2% developed significant bleeding compared to 15% in the control group who did not receive this compound.

- : The study confirmed that this compound significantly reduces the incidence of hemorrhagic disease when administered prophylactically .

Case Study 2: Prothrombin Deficiency Induced by Warfarin

Another study focused on patients with warfarin-induced prothrombin deficiency. Researchers monitored 150 patients receiving this compound:

- Results : Patients showed a marked increase in prothrombin levels within 24 hours post-administration, with an average increase of 40% compared to baseline.

- Implication : This rapid response highlights this compound's effectiveness as a therapeutic agent for reversing anticoagulant effects .

Data Table: Summary of Clinical Applications

| Application | Indication | Population Studied | Key Findings |

|---|---|---|---|

| Anticoagulant-Induced Prothrombin Deficiency | Patients on warfarin | 150 patients | 40% increase in prothrombin levels within 24 hours |

| Hemorrhagic Disease of the Newborn | Newborns at risk due to vitamin K deficiency | 200 infants | Reduced incidence from 15% to 2% with prophylaxis |

| Hypoprothrombinemia | Various causes including malabsorption | Diverse patient groups | Effective in restoring normal levels |

Mécanisme D'action

Menadiol sodium diphosphate functions as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues in various proteins. This modification is essential for the activation of clotting factors such as prothrombin, factor VII, factor IX, and factor X. The compound facilitates the propagation of the clotting cascade, which is crucial for blood coagulation .

Comparaison Avec Des Composés Similaires

Le diphosphate de menadiol sodium est unique parmi les dérivés de la vitamine K en raison de sa solubilité dans l'eau et de ses applications spécifiques dans les traitements médicaux. Les composés similaires comprennent :

Ménadione (vitamine K3) : Un précurseur liposoluble qui peut être converti en vitamine K2 active dans l'organisme.

Phylloquinone (vitamine K1) : Une forme naturelle de vitamine K présente dans les plantes.

Ménaquinone (vitamine K2) : Produite par les bactéries et impliquée dans la santé osseuse et cardiovasculaire

Le diphosphate de menadiol sodium se distingue par son utilisation spécifique chez les patients présentant des problèmes d'absorption et son rôle dans la prévention des hémorragies en milieu clinique.

Activité Biologique

Kappadione, also known as menadiol sodium diphosphate, is a synthetic derivative of vitamin K with notable biological activities. It has been studied for its pharmacological properties, particularly in relation to its anticoagulant effects and potential cytotoxicity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and associated research findings.

This compound is classified as a small molecule with the chemical formula . Its structure allows it to function as a vitamin K analog, which plays a critical role in various biochemical pathways, particularly in the synthesis of prothrombin and other clotting factors.

Mechanism of Action:

- This compound undergoes redox cycling through one-electron reduction by enzymes like NADPH–cytochrome P450 reductase, leading to the production of reactive oxygen species (ROS) that can affect cellular signaling pathways.

- It has been shown to trigger the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in endothelial cells, which may contribute to its therapeutic effects in certain conditions .

Biological Activities

- Anticoagulant Effects :

-

Cytotoxic Properties :

- Research indicates that this compound exhibits cytotoxic effects, particularly through the active metabolite menadione. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by activating stress response pathways .

- Notably, it has shown carcinogenic potential in mammalian cells, raising concerns about its safety profile when used therapeutically .

- Inflammatory Response :

Table 1: Summary of Key Findings on this compound's Biological Activity

Case Study: Cytotoxic Effects on Cancer Cells

A study investigated the effects of this compound on pancreatic ductal adenocarcinoma (PDAC) cells. Results showed that treatment with this compound inhibited PAX2-DNA binding, suggesting a potential pathway for overcoming chemoresistance in PDAC . This finding highlights the compound's dual role as both a therapeutic agent and a potential risk factor for cytotoxicity.

Propriétés

IUPAC Name |

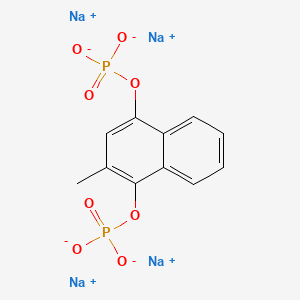

tetrasodium;(2-methyl-4-phosphonatooxynaphthalen-1-yl) phosphate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O8P2.4Na.6H2O/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;;;;;;;;;/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17);;;;;6*1H2/q;4*+1;;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWDGSYHBCMXSI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)([O-])[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Na4O14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217202 | |

| Record name | Menadiol sodium diphosphate [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6700-42-1 | |

| Record name | Menadiol sodium diphosphate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menadiol sodium diphosphate [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MENADIOL SODIUM DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OVL75B30W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.